Cas no 31964-89-3 (2-(2-aminopyrimidin-4-yl)phenol)
2-(2-aminopyrimidin-4-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-(2-amino-4-pyrimidinyl)-
- W13412
- CS-0215598
- 2-amino-4-(2-hydroxyphenyl)pyrimidine
- AKOS006346048
- 2-(2-Amino-pyrimidin-4-yl)-phenol
- SB57011
- PAHHIHLLTIABLF-UHFFFAOYSA-N
- 2-(2-Amino-4-pyrimidinyl)phenol
- AS-60693
- DB-408007
- SCHEMBL6763541
- EN300-264155
- MFCD08446520
- 31964-89-3
- 2-(2-aminopyrimidin-4-yl)phenol
- Z1201624627
-
- MDL: MFCD08446520
- Inchi: 1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13)
- InChI Key: PAHHIHLLTIABLF-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1C=CN=C(N)N=1
Computed Properties
- Exact Mass: 187.07467
- Monoisotopic Mass: 187.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 72Ų
Experimental Properties
- PSA: 72.03
2-(2-aminopyrimidin-4-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A196645-5mg |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 5mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A196645-10mg |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 10mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A196645-50mg |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 50mg |
$ 365.00 | 2022-06-08 | ||
| abcr | AB254376-1 g |
2-(2-Aminopyrimidin-4-yl)phenol; . |
31964-89-3 | 1g |
€414.50 | 2023-04-27 | ||
| abcr | AB254376-5 g |
2-(2-Aminopyrimidin-4-yl)phenol; . |
31964-89-3 | 5g |
€1349.50 | 2023-04-27 | ||
| eNovation Chemicals LLC | D773596-100mg |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 95% | 100mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | D773596-250mg |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 95% | 250mg |
$255 | 2024-06-06 | |
| Chemenu | CM438684-1g |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 95%+ | 1g |
$562 | 2023-02-02 | |
| Enamine | EN300-264155-0.05g |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 95% | 0.05g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-264155-0.1g |
2-(2-aminopyrimidin-4-yl)phenol |
31964-89-3 | 95% | 0.1g |
$376.0 | 2024-06-18 |
2-(2-aminopyrimidin-4-yl)phenol Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-(2-aminopyrimidin-4-yl)phenol
Comprehensive Overview of Phenol, 2-(2-amino-4-pyrimidinyl)- (CAS No. 31964-89-3)
Phenol, 2-(2-amino-4-pyrimidinyl)- (CAS No. 31964-89-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, characterized by its unique pyrimidine and phenol functional groups, serves as a crucial intermediate in the development of various bioactive molecules. Its molecular structure, which combines an aromatic phenol ring with an amino-substituted pyrimidine, makes it a versatile building block in medicinal chemistry.
The chemical properties of Phenol, 2-(2-amino-4-pyrimidinyl)- are of particular interest to researchers. With a molecular formula of C10H9N3O, this compound exhibits moderate solubility in polar solvents such as water and ethanol, which facilitates its use in laboratory settings. The presence of both amino and hydroxyl groups in its structure allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored properties. Recent studies have highlighted its potential as a precursor in the development of novel antiviral agents and enzyme inhibitors, aligning with the growing demand for innovative therapeutic solutions.
In the pharmaceutical industry, Phenol, 2-(2-amino-4-pyrimidinyl)- has been explored for its role in designing small-molecule drugs. Its structural features mimic those of naturally occurring nucleotides, making it a valuable scaffold for targeting DNA and RNA-binding proteins. This has led to its incorporation in research focused on cancer therapeutics and infectious disease treatments. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in viral replication, a topic of heightened relevance in the post-pandemic era.
Beyond pharmaceuticals, Phenol, 2-(2-amino-4-pyrimidinyl)- finds applications in agrochemical research. Its ability to interact with biological systems has been leveraged in the development of plant growth regulators and pest control agents. The compound's mode of action often involves disrupting metabolic pathways in target organisms, offering a sustainable alternative to traditional agrochemicals. This aligns with the global shift toward eco-friendly farming practices and the reduction of synthetic pesticide use.
The synthesis of Phenol, 2-(2-amino-4-pyrimidinyl)- typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yield and efficiency, reflecting the ongoing innovations in chemical manufacturing. Researchers are also exploring green chemistry approaches to minimize environmental impact, a trend driven by increasing regulatory pressures and consumer demand for sustainable products.
Market dynamics for Phenol, 2-(2-amino-4-pyrimidinyl)- are influenced by its niche applications and the growing emphasis on precision medicine. The compound is primarily supplied by specialty chemical manufacturers catering to the pharmaceutical and biotechnology sectors. Pricing and availability can vary based on purity grades, with high-purity variants commanding premium prices due to their use in critical research and development projects. The rise of contract research organizations (CROs) has further expanded the demand for such specialized intermediates.
From a regulatory standpoint, Phenol, 2-(2-amino-4-pyrimidinyl)- is subject to standard laboratory safety protocols. Proper handling, including the use of personal protective equipment (PPE) and adequate ventilation, is recommended to mitigate potential risks associated with chemical exposure. While not classified as a hazardous material under most jurisdictions, its handling in industrial settings requires adherence to Good Manufacturing Practices (GMP) to ensure consistency and quality.
Future prospects for Phenol, 2-(2-amino-4-pyrimidinyl)- are closely tied to advancements in drug discovery and biotechnology. As researchers continue to unravel its potential in targeting specific biological pathways, the compound is likely to play a pivotal role in next-generation therapeutics. Additionally, its application in material science, particularly in the development of functional polymers, presents an exciting avenue for exploration. The integration of computational chemistry tools is expected to accelerate the design of novel derivatives with enhanced efficacy and selectivity.
In summary, Phenol, 2-(2-amino-4-pyrimidinyl)- (CAS No. 31964-89-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural versatility, coupled with its bioactive potential, positions it as a valuable asset in the quest for innovative solutions to global health and environmental challenges. As research progresses, this compound is poised to remain at the forefront of chemical innovation and applied sciences.
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